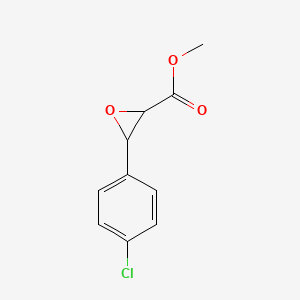
Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate
Overview
Description
“Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate” is a chemical compound with the CAS Number: 99334-21-1. It has a molecular weight of 212.63 . The IUPAC name for this compound is methyl 3-(4-chlorophenyl)-2-oxiranecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate” is 1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Environmental Impact and Toxicology
Chlorophenols and Aquatic Environments Chlorophenols, including those related to chlorophenyl compounds, have been evaluated for their effects on the aquatic environment. The toxicity of chlorophenols to both mammalian and aquatic life is moderate, but can be significant to fish upon long-term exposure. These compounds exhibit low persistence in environments with adapted microflora capable of biodegradation. However, in less ideal conditions, their persistence can increase. Bioaccumulation is expected to be low, but they are noted for their strong organoleptic effects (K. Krijgsheld & A. D. Gen, 1986).
Toxic Effects on Fish Further studies detail the toxicological effects of chlorophenols on fish, highlighting oxidative stress, immune system alterations, endocrine disruptions, and potential carcinogenicity through cell proliferation or apoptosis induction. These effects are attributed to both direct interactions of chlorophenols and their metabolic products with fish physiology (Tingting Ge et al., 2017).
Chemical Applications and Properties
Xylan Derivatives Research into xylan derivatives, which might share some synthetic pathways with methyl 3-(4-chlorophenyl)oxirane-2-carboxylate, shows promising paths for new biopolymers. These compounds have applications ranging from paper strength additives to drug delivery, based on their functional groups and structural properties (K. Petzold-Welcke et al., 2014).
Sorption of Herbicides The sorption behavior of phenoxy herbicides, including mechanisms related to environmental persistence and removal, provides insights into the environmental fate of similar compounds. This understanding is crucial for developing remediation strategies for pollutants in soil and water (D. Werner et al., 2012).
properties
IUPAC Name |
methyl 3-(4-chlorophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNXKSFFZDSGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




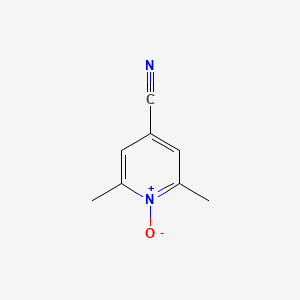




amine hydrochloride](/img/structure/B3176404.png)
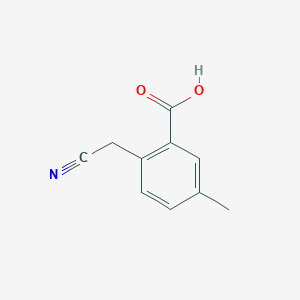
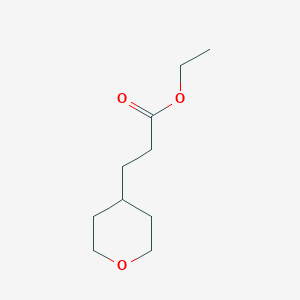
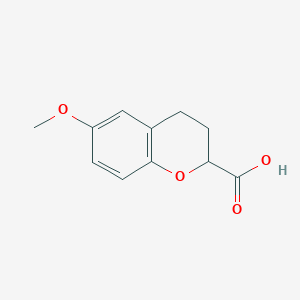



![5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3176444.png)